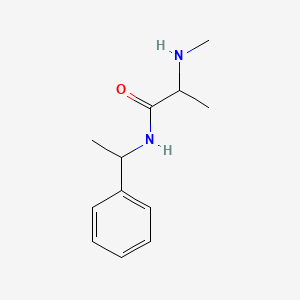![molecular formula C18H14N2 B13481453 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline](/img/structure/B13481453.png)
3-ethynyl-N-[(quinolin-2-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethynyl-N-[(quinolin-2-yl)methyl]aniline is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an ethynyl group attached to an aniline moiety, which is further connected to a quinoline ring. The presence of the quinoline ring is particularly significant as quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which can be synthesized through various named reactions such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .
For instance, the Friedlander synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst. Once the quinoline derivative is prepared, it can be further reacted with ethynyl aniline under specific conditions to yield the target compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-ethynyl-N-[(quinolin-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline-2-carboxaldehyde derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the aniline moiety.
科学的研究の応用
3-ethynyl-N-[(quinolin-2-yl)methyl]aniline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline is largely dependent on its interaction with biological targets. The quinoline ring is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects . The ethynyl group can also participate in covalent bonding with target proteins, enhancing its activity .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-ethynylquinoline: Similar structure but lacks the aniline moiety.
N-[(quinolin-2-yl)methyl]aniline: Similar structure but lacks the ethynyl group.
Uniqueness
3-ethynyl-N-[(quinolin-2-yl)methyl]aniline is unique due to the presence of both the ethynyl group and the quinoline ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .
特性
分子式 |
C18H14N2 |
|---|---|
分子量 |
258.3 g/mol |
IUPAC名 |
3-ethynyl-N-(quinolin-2-ylmethyl)aniline |
InChI |
InChI=1S/C18H14N2/c1-2-14-6-5-8-16(12-14)19-13-17-11-10-15-7-3-4-9-18(15)20-17/h1,3-12,19H,13H2 |
InChIキー |
FQTOESNFTBPDLU-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)NCC2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
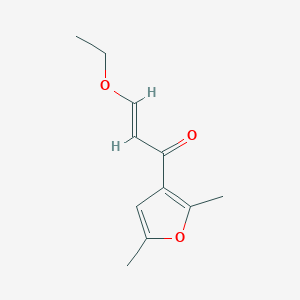

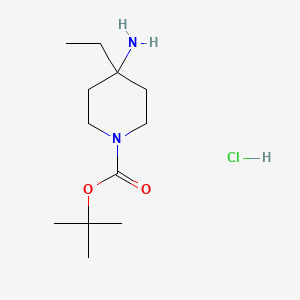
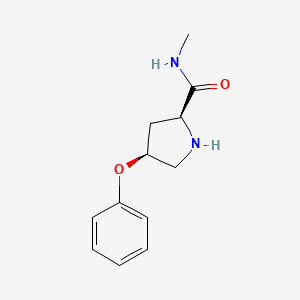

![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)
![6-Bromospiro[chromane-2,1'-cyclopropan]-4-one](/img/structure/B13481423.png)
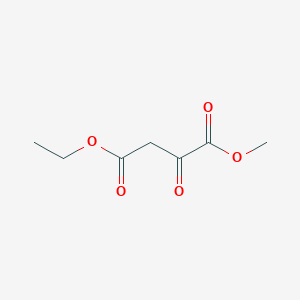
![Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans](/img/structure/B13481437.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine](/img/structure/B13481438.png)
